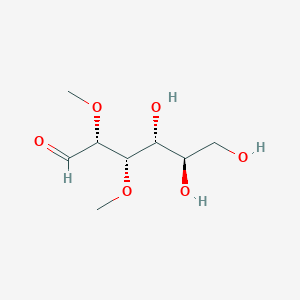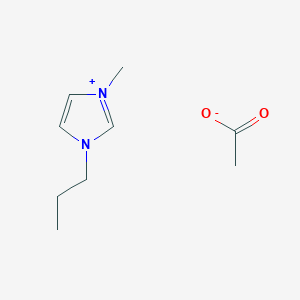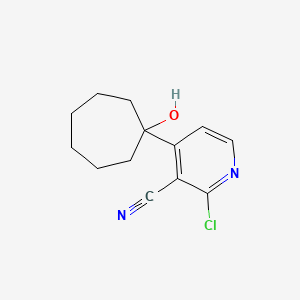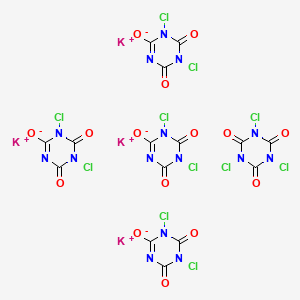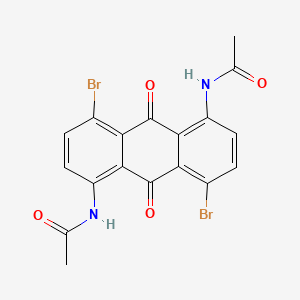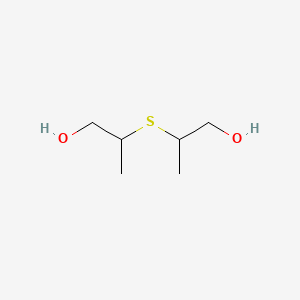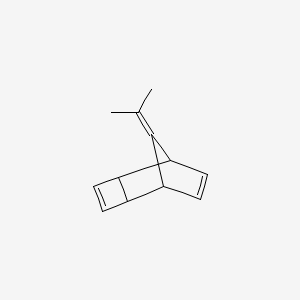
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings, including four-membered, five-membered, six-membered, seven-membered, and eight-membered rings . Its intricate structure makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the tricyclic structure. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling complex organic reactions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(4.2.1.02,5)nona-3,7-diene: A similar tricyclic compound without the 9-(1-methylethylidene) group.
Bicyclo(4.2.1)nonane: A related bicyclic compound with a simpler structure.
Cyclohexane: A monocyclic compound with a six-membered ring.
Uniqueness
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is unique due to its complex tricyclic structure and the presence of multiple ring systems. This complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
27237-73-6 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
9-propan-2-ylidenetricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C12H14/c1-7(2)12-10-5-6-11(12)9-4-3-8(9)10/h3-6,8-11H,1-2H3 |
InChI-Schlüssel |
JVSQYAKRTBPSLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2C=CC1C3C2C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


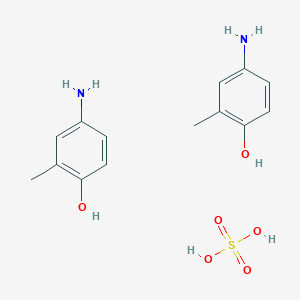
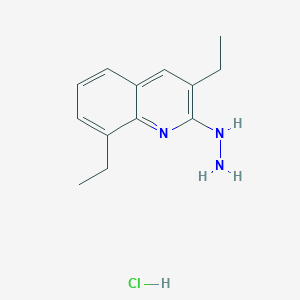
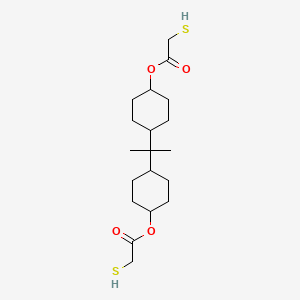
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
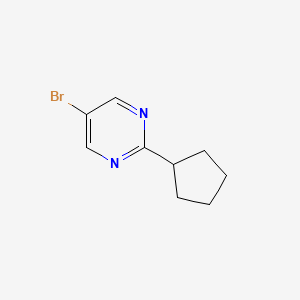
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
